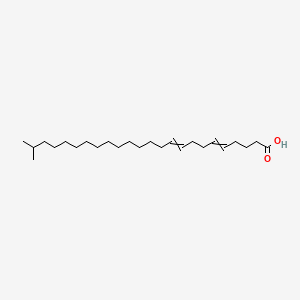
23-Methyltetracosa-5,9-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
23-Methyltetracosa-5,9-dienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H46O2 and its molecular weight is 378.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 23-methyltetracosa-5,9-dienoic acid, and how do methodological choices impact yield and purity?
- Methodological Answer : The synthesis of Δ5,9-dienoic acids typically employs stereoselective cross-coupling reactions, such as Wittig or Suzuki-Miyaura protocols, to establish double bonds. For this compound, lipase-catalyzed resolution and O-alkylation protocols are critical for introducing the methoxy group and ensuring stereochemical fidelity . Challenges include controlling regioselectivity in long-chain systems and optimizing purification via column chromatography or HPLC. Yield optimization often requires iterative adjustments to reaction temperatures and catalyst loadings .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural confirmation. GC-MS identifies double-bond positions via derivatization (e.g., methyl ester formation), while 1D/2D NMR (¹H, ¹³C, COSY, HSQC) resolves stereochemistry and branching. Purity is assessed using reverse-phase HPLC with UV/ELSD detection, validated against synthetic standards .
Q. What biological activities have been experimentally linked to this compound, and how are these assays designed?
- Methodological Answer : Preliminary studies suggest antibacterial and cytotoxic properties. Antibacterial activity is tested via broth microdilution assays (e.g., MIC against Staphylococcus aureus), while cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., Jurkat, K562) . Positive controls (e.g., oleanolic acid) and dose-response curves (IC₅₀ calculations) are mandatory to validate specificity .
Q. How does the methyl substitution at position 23 influence the compound’s bioactivity compared to non-methylated analogs?
- Methodological Answer : The 23-methyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies using analogs (e.g., tetracosa-5,9-dienoic acid vs. This compound) in topoisomerase inhibition assays reveal that methylation increases π–π stacking interactions with DNA nucleotides, boosting inhibitory activity .
Advanced Research Questions
Q. What mechanistic insights explain the cytotoxic activity of this compound against cancer cells?
- Methodological Answer : The compound disrupts topoisomerase I/IIα activity by intercalating into DNA via its conjugated diene system and phenyl-like interactions (if applicable). Mechanistic validation requires in vitro topoisomerase relaxation assays, molecular docking simulations (e.g., AutoDock Vina), and siRNA knockdown of topoisomerases to confirm target specificity .
Q. How can researchers address discrepancies in reported bioactivity data across different studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., serum concentration in cell culture) or compound purity. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) are recommended. Meta-analyses should account for biological source variability (e.g., marine sponge vs. synthetic batches) .
Q. What experimental strategies optimize the solubility and stability of this compound in in vivo models?
- Methodological Answer : Formulation with cyclodextrins or lipid-based nanoparticles improves aqueous solubility. Stability is monitored via accelerated degradation studies (40°C/75% RH) and LC-MS tracking of oxidation products. For in vivo pharmacokinetics, radiolabeled (³H or ¹⁴C) analogs enable tissue distribution profiling .
Q. How do Δ5,9-dienoic acids from marine sources compare structurally and functionally to terrestrial analogs?
- Methodological Answer : Marine-derived Δ5,9-dienoic acids (e.g., from Jaspis stellifera) often feature longer alkyl chains and methyl branching, enhancing membrane interaction. Comparative lipidomics using LC-MS/MS and functional assays (e.g., antimicrobial zonation tests) highlight evolutionary adaptations to marine environments .
Q. Methodological Notes
Propiedades
Fórmula molecular |
C25H46O2 |
|---|---|
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
23-methyltetracosa-5,9-dienoic acid |
InChI |
InChI=1S/C25H46O2/c1-24(2)22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25(26)27/h7,9,15,17,24H,3-6,8,10-14,16,18-23H2,1-2H3,(H,26,27) |
Clave InChI |
IFDKMNCNGRJPIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Sinónimos |
(Z,Z)-23-methyl-5,9-tetracosadienoic acid 23-methyl-5,9-tetracosadienoic acid 23-MTA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















